molecular formula C10H10N2O2 B2605605 5-Methoxy-2-(1H-pyrazol-5-yl)phenol CAS No. 312310-33-1

5-Methoxy-2-(1H-pyrazol-5-yl)phenol

Cat. No. B2605605
CAS RN: 312310-33-1
M. Wt: 190.202
InChI Key: KCSNRNYLTIFFOZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-14-7-2-3-8 (10 (13)6-7)9-4-5-11-12-9/h2-6,13H,1H3, (H,11,12) . This indicates the presence of a methoxy group and a pyrazolyl group attached to a phenol ring.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 190.2 . The compound’s specific boiling point is not mentioned .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research has delved into the molecular structure and spectroscopic data through quantum chemical calculations and molecular docking results, aiming to predict the biological effects of pyrazoline derivatives, including those structurally related to 5-Methoxy-2-(1H-pyrazol-5-yl)phenol. These studies focus on understanding the interaction of these molecules with biological targets and their potential applications in drug design (Viji et al., 2020).

Corrosion Inhibition

Pyrazoline derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solutions, highlighting a significant application in industrial maintenance. The protective layer formed by these compounds on the metal surface prevents corrosion, demonstrating their utility in petroleum refining and other industries facing corrosion challenges (Lgaz et al., 2020).

Synthetic and Reaction Studies

Synthesis and reactions of pyrazol-5(2H)-ones derivatives have been explored, providing insights into their chemical behavior and potential applications in creating novel compounds with desired properties. These studies contribute to the development of new synthetic pathways and the discovery of compounds with potential therapeutic uses (Attanasi et al., 1997).

Antimicrobial Activity

Novel pyrazoline derivatives have been synthesized and tested for antimicrobial activity, showcasing the potential of such compounds in the development of new antimicrobial agents. These studies aim to address the growing concern of antibiotic resistance by exploring the efficacy of these compounds against various bacterial and fungal strains (Ashok et al., 2016).

Antioxidant and Anti-inflammatory Potential

Research has also been conducted on the evaluation of anti-inflammatory and antioxidant properties of derivatives related to this compound. These studies are crucial for understanding the therapeutic potential of such compounds in treating inflammatory diseases and oxidative stress-related disorders (Hayun et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

properties

IUPAC Name

5-methoxy-2-(1H-pyrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-7-2-3-8(10(13)6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSNRNYLTIFFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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